molecular formula C21H17ClFN3O4 B2638827 1-(4-chlorobenzyl)-N'-(2-(2-fluorophenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide CAS No. 1105213-41-9

1-(4-chlorobenzyl)-N'-(2-(2-fluorophenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide

Cat. No.: B2638827
CAS No.: 1105213-41-9
M. Wt: 429.83
InChI Key: YOUURRATVIXEIF-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N’-(2-(2-fluorophenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a fluorophenoxyacetyl group, and a dihydropyridine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorobenzyl)-N’-(2-(2-fluorophenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydropyridine Ring: The dihydropyridine ring can be synthesized through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt under acidic conditions.

    Introduction of the Chlorobenzyl Group: The chlorobenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable chlorobenzyl halide reacts with the dihydropyridine intermediate.

    Acylation with Fluorophenoxyacetyl Group: The final step involves the acylation of the intermediate with 2-(2-fluorophenoxy)acetyl chloride in the presence of a base, such as triethylamine, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorobenzyl)-N’-(2-(2-fluorophenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-chlorobenzyl)-N’-(2-(2-fluorophenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-N’-(2-(2-fluorophenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses. The exact mechanism depends on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorobenzyl)-4-{[(2-fluorophenoxy)acetyl]amino}piperidinium
  • 1-(4-chlorobenzyl)-4-[(2S)-3-(2-fluorophenoxy)-2-hydroxypropyl]piperazinediium

Uniqueness

1-(4-chlorobenzyl)-N’-(2-(2-fluorophenoxy)acetyl)-6-oxo-1,6-dihydropyridine-3-carbohydrazide is unique due to its specific combination of functional groups and its dihydropyridine ring structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for. The presence of both chlorobenzyl and fluorophenoxyacetyl groups enhances its potential for diverse chemical modifications and biological activities.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N'-[2-(2-fluorophenoxy)acetyl]-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFN3O4/c22-16-8-5-14(6-9-16)11-26-12-15(7-10-20(26)28)21(29)25-24-19(27)13-30-18-4-2-1-3-17(18)23/h1-10,12H,11,13H2,(H,24,27)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUURRATVIXEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC(=O)NNC(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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